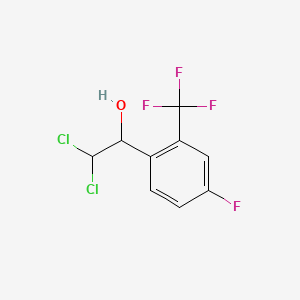
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H6Cl2F4O It is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol typically involves multiple steps. One common method includes the reaction of a compound containing a trifluoromethyl group with a chlorinated phenyl derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of phase transfer catalysts and polar solvents can enhance the reaction rates and product purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms or convert the alcohol group to a hydrocarbon.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a hydrocarbon derivative .
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s halogenated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance binding affinity and specificity to these targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanol
- 2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol
- 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone
Uniqueness
The unique combination of chlorine and fluorine atoms in 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it particularly valuable in specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C9H6Cl2F4O |
|---|---|
Peso molecular |
277.04 g/mol |
Nombre IUPAC |
2,2-dichloro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6Cl2F4O/c10-8(11)7(16)5-2-1-4(12)3-6(5)9(13,14)15/h1-3,7-8,16H |
Clave InChI |
ODSUAHFODPRGHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(F)(F)F)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


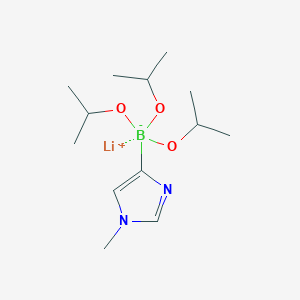
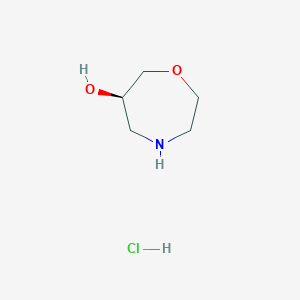
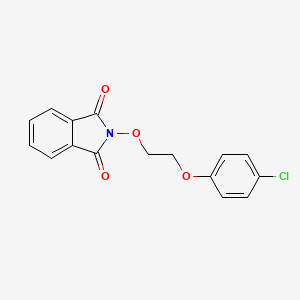
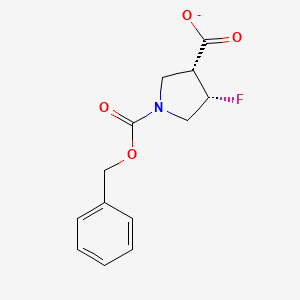
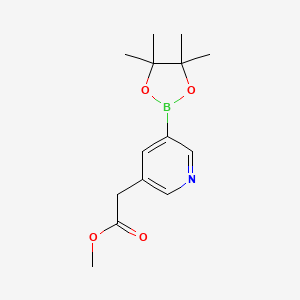
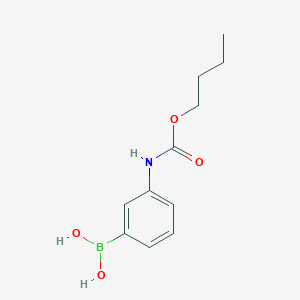
![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)

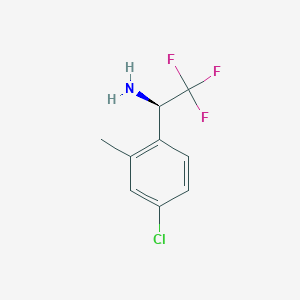
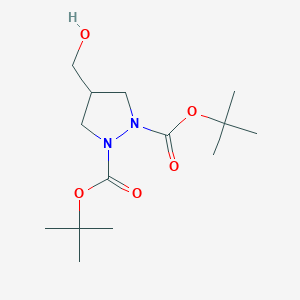

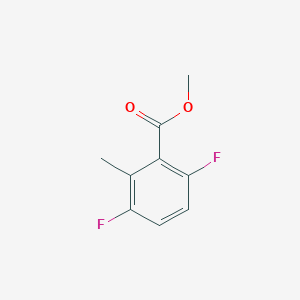

![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-](/img/structure/B14032206.png)
